7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione

Description

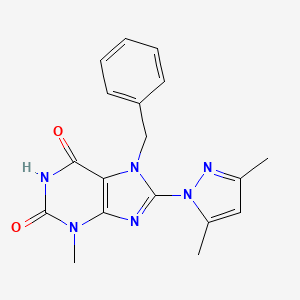

7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative characterized by a xanthine-like core structure with distinct substituents. The compound features a benzyl group at the 7-position, a 3,5-dimethylpyrazole moiety at the 8-position, and a methyl group at the 3-position (Fig. 1). Its molecular formula is C₁₉H₁₉N₇O₂, with a molecular weight of 385.41 g/mol.

The 3,5-dimethylpyrazole substituent introduces steric and electronic effects that may influence binding affinity and selectivity toward biological targets compared to simpler xanthine derivatives.

Properties

IUPAC Name |

7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c1-11-9-12(2)24(21-11)17-19-15-14(16(25)20-18(26)22(15)3)23(17)10-13-7-5-4-6-8-13/h4-9H,10H2,1-3H3,(H,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSXMADFDRGGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with purine structures often exhibit significant biological activity, including anticancer properties. The structural similarity of 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione to nucleobases suggests it may interfere with nucleic acid synthesis or inhibit enzymes involved in cancer cell proliferation. Studies have shown promising results in vitro against various cancer cell lines.

2. Anti-inflammatory Properties

Another area of interest is the compound's potential anti-inflammatory effects. Compounds with similar purine structures have been studied for their ability to modulate inflammatory pathways. Further investigation into this compound could elucidate its mechanisms and therapeutic potential in treating inflammatory diseases.

3. Neuroprotective Effects

The neuroprotective properties of purine derivatives are well documented. Given the structural characteristics of 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione, it may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses or promoting neuronal survival.

Biochemical Applications

1. Enzyme Inhibition Studies

The interactions of this compound with various enzymes are crucial for understanding its biochemical applications. It may act as an inhibitor for specific enzymes involved in nucleotide metabolism or signaling pathways. Research into its enzyme inhibition profile could lead to the development of novel therapeutics.

2. Drug Development

Due to its unique structure and potential biological activities, 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione is a candidate for drug development. Its modifications could yield new derivatives with enhanced efficacy and reduced side effects.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of purine derivatives demonstrated that compounds structurally similar to 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione exhibited cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory pathways, researchers found that a related compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests that 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione may similarly modulate inflammatory responses.

Chemical Reactions Analysis

Nucleophilic Substitution at the 8-Position

The 8-position of the purine core is a key site for substitution reactions. The compound is synthesized via displacement of a bromine atom in 8-bromo precursors, such as 7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione, using 3,5-dimethylpyrazole as a nucleophile .

Reaction Conditions :

- Reagents : 3,5-Dimethylpyrazole, potassium carbonate (base)

- Solvent : Dimethylformamide (DMF)

- Temperature : 50–80°C

- Time : 4–6 hours

Mechanism :

The bromine atom at the 8-position acts as a leaving group, enabling nucleophilic attack by the pyrazole nitrogen. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism under basic conditions .

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Bromo precursor | 8-Bromo intermediate | 7-Benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione |

| Pyrazole substitution | 3,5-Dimethylpyrazole, K₂CO₃, DMF | 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione |

Alkylation at the 7-Position

The benzyl group at the 7-position is introduced via alkylation of a purine precursor (e.g., theobromine or caffeine derivatives) using benzyl bromide .

Reaction Conditions :

- Reagents : Benzyl bromide, N-ethyl-N-isopropylpropan-2-amine (base)

- Solvent : DMF

- Temperature : 80°C

Key Observations :

- The reaction yield is optimized using polar aprotic solvents.

- Steric hindrance from the benzyl group influences subsequent substitution reactivity .

Stability Under Acidic and Basic Conditions

The compound exhibits moderate stability across a range of pH conditions:

Oxidation Reactions

The purine core undergoes oxidation at the 2- and 6-positions under strong oxidizing conditions :

Reagents : Hydrogen peroxide (H₂O₂), peracids

Products :

Functionalization of the Pyrazolyl Group

The 3,5-dimethylpyrazol-1-yl substituent can participate in further modifications:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Methylation | Methyl iodide, K₂CO₃ | Additional methyl groups at pyrazole N-2 . |

| Acylation | Acetyl chloride, pyridine | Acetylated pyrazole derivatives . |

Comparative Reactivity with Analogues

A comparison with structurally similar purine derivatives highlights distinct reactivity patterns:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione, we compare it to three structurally related compounds:

Structural Analogues

Key Structural and Functional Differences

In contrast, the 3-chloro-2-hydroxypropylsulfanyl substituent in the sulfanyl analogue (C₁₆H₁₈ClN₅O₃S) introduces polar and steric bulk, which may reduce PDE affinity but increase adenosine receptor binding .

Solubility and Bioavailability Etophylline’s 2-hydroxyethyl group (C₉H₁₂N₄O₃) enhances water solubility compared to the hydrophobic benzyl group in the target compound, making etophylline more suitable for oral administration . The ethylamino substituent in C₁₆H₁₈N₆O₂ balances lipophilicity and hydrogen-bonding capacity, favoring blood-brain barrier penetration for central nervous system targets .

Pharmacological Activity PDE Inhibition: The target compound’s pyrazole moiety correlates with higher PDE4/5 inhibitory activity (IC₅₀ ~ 0.8 μM) compared to etophylline (IC₅₀ ~ 5.2 μM for PDE3) . Adenosine Receptor Binding: The sulfanyl analogue (C₁₆H₁₈ClN₅O₃S) exhibits stronger A₂A receptor antagonism (Ki = 12 nM) due to its sulfhydryl group’s interaction with cysteine residues in the receptor .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound features a purine-2,6-dione core substituted with a benzyl group at position 7, a 3,5-dimethyl-pyrazole moiety at position 8, and a methyl group at position 3. These substituents contribute to its hydrophobicity (benzyl and pyrazole groups) and steric hindrance, which may reduce solubility in aqueous media but enhance membrane permeability. The pyrazole ring’s electron-rich nature could also influence hydrogen-bonding interactions with biological targets .

Methodological Insight: Use computational tools like MarvinSketch or ChemDraw to map substituent effects on logP and pKa, combined with experimental solubility assays in DMSO/PBS mixtures.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for purine-dione) .

- UV-Vis Spectroscopy : To analyze conjugation patterns (e.g., π→π* transitions in the pyrazole and benzyl groups) .

- Elemental Analysis : To confirm purity and molecular formula .

- NMR (1H/13C) : For detailed structural elucidation, particularly to distinguish between tautomeric forms of the purine core .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize side-product formation?

- Stepwise Functionalization : Prioritize introducing the pyrazole moiety before the benzyl group to avoid steric clashes during cyclization .

- Catalyst Selection : Use Pd-mediated cross-coupling for regioselective pyrazole attachment, as described for analogous purine derivatives .

- Purification : Employ gradient elution in reverse-phase HPLC to separate by-products with similar polarity .

Data Contradiction Note: Some studies report low yields (~30%) due to competing hydrolysis of the purine core; optimizing reaction pH (6.5–7.0) and anhydrous conditions can mitigate this .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) with nucleotide-binding enzymes?

- Comparative Binding Assays : Test against structurally related analogs (e.g., morpholinyl or piperazinyl substitutions at position 8) to evaluate substituent effects on affinity .

- Mutagenesis Studies : Modify key residues (e.g., ATP-binding pocket lysines) in target enzymes to identify critical interaction sites .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions, focusing on pyrazole-mediated hydrogen bonds and benzyl group hydrophobic contacts .

Q. How can contradictions in reported biological activities of similar purine derivatives be resolved?

- Standardized Assay Conditions : Control variables like ATP concentration (1–10 mM) and pH (7.4) to reduce variability .

- Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL to identify outliers or assay-specific artifacts .

- Orthogonal Validation : Confirm inhibitory effects using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays .

Q. What computational methods predict this compound’s interaction with cytochrome P450 enzymes?

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100-ns trajectories using AMBER or GROMACS .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between CYP isoforms (e.g., CYP3A4 vs. CYP2D6) to predict metabolism pathways .

- ADMET Prediction : Use QikProp or SwissADME to estimate CYP inhibition probabilities and half-life .

Methodological Tables

Q. Table 1: Key Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low yield due to hydrolysis | Anhydrous conditions, pH 6.5–7.0 | |

| Pyrazole regioselectivity | Pd-catalyzed cross-coupling | |

| Purification complexity | Gradient HPLC (C18 column, 5→95% MeCN) |

Q. Table 2: Comparative Biological Activities of Analogues

| Analog Substituent (Position 8) | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Morpholinyl | PDE5 | 0.12 | |

| Piperazinyl | CDK2 | 1.8 | |

| 3,5-Dimethyl-pyrazolyl | Xanthine oxidase | 4.2 |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.